(5-(Azepan-1-yl)furan-2-yl)methanol
Description
(5-(Azepan-1-yl)furan-2-yl)methanol is a furan-derived compound featuring a seven-membered azepane ring attached at the 5-position of the furan core and a hydroxymethyl (-CH₂OH) group at the 2-position. The azepane moiety introduces steric bulk and flexibility, which can influence its physicochemical properties, such as solubility, electronic distribution, and interactions with biological targets or catalysts.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[5-(azepan-1-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H17NO2/c13-9-10-5-6-11(14-10)12-7-3-1-2-4-8-12/h5-6,13H,1-4,7-9H2 |
InChI Key |
PMOILGDNOKVQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Azepan-1-yl)furan-2-yl)methanol typically involves the reaction of furan derivatives with azepane under specific conditions. One common method includes the use of a furan-2-carbaldehyde derivative, which undergoes a nucleophilic addition reaction with azepane in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (5-(Azepan-1-yl)furan-2-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5-(Azepan-1-yl)furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.
Substitution: The azepane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: (5-(Azepan-1-yl)furan-2-yl)carboxylic acid.
Reduction: (5-(Azepan-1-yl)tetrahydrofuran-2-yl)methanol.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
(5-(Azepan-1-yl)furan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5-(Azepan-1-yl)furan-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and azepane group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural and Functional Comparison
Key Observations :
- Ring Size and Flexibility : The azepane group (7-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered) or rigid aryl substituents. This could enhance binding to larger enzyme pockets but reduce metabolic stability .
- In contrast, aryl groups (e.g., 4-chloro-2-nitrophenyl) are electron-withdrawing, which may enhance electrophilic substitution reactions .
Key Observations :
- Aryl-substituted thiazolyl hydrazones exhibit moderate antifungal and anticancer activity, likely due to aromatic π-π stacking and hydrogen bonding with targets .
- The azepane group’s bulkiness may hinder target binding, reducing potency compared to smaller substituents. However, its flexibility could allow for unique interactions in larger binding sites.
Chemical Reactivity and Catalytic Behavior
Table 3: Reactivity in Chemical Transformations
Key Observations :
- Oxidation: The hydroxymethyl group in [5-(hydroxymethyl)furan-2-yl]methanol is readily oxidized to carboxylic acids by engineered oxidases . In contrast, the azepane substituent may sterically hinder such enzymatic processes, necessitating tailored catalysts.
- Etherification: Low yields for ethoxymethyl derivatives (6% in ) suggest steric challenges when modifying furan methanol groups. Azepane’s larger size could further reduce yields unless optimized conditions (e.g., acid catalysts, Amberlyst 15) are employed .
Electronic and Computational Insights
- Density Functional Theory (DFT): While focuses on exchange-energy functionals, computational studies could predict how azepane’s electron-donating effects alter the furan ring’s charge distribution compared to hydroxymethyl or aryl groups. This might influence redox potentials or catalytic interactions .
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